molecular formula C9H13N3O2 B13628514 1-(2-Cyclopropylethyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid

1-(2-Cyclopropylethyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13628514
M. Wt: 195.22 g/mol
InChI Key: VXGQDXOYFHUDGV-UHFFFAOYSA-N
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Description

1-(2-Cyclopropylethyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a cyclopropyl group, a methyl group, and a carboxylic acid functional group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclopropylethyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a using reagents such as diazomethane or Simmons-Smith reagents.

    Functionalization of the Triazole Ring: The methyl and carboxylic acid groups can be introduced through alkylation and carboxylation reactions, respectively.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopropylethyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazole ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

1-(2-Cyclopropylethyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropylethyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in biological processes, leading to its observed effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Cyclopropylethyl)-1h-1,2,3-triazole-4-carboxylic acid
  • 5-Methyl-1h-1,2,3-triazole-4-carboxylic acid
  • 1-(2-Cyclopropylethyl)-5-methyl-1h-1,2,3-triazole

Uniqueness

1-(2-Cyclopropylethyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid is unique due to the combination of its cyclopropyl group, methyl group, and carboxylic acid functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

1-(2-cyclopropylethyl)-5-methyltriazole-4-carboxylic acid

InChI

InChI=1S/C9H13N3O2/c1-6-8(9(13)14)10-11-12(6)5-4-7-2-3-7/h7H,2-5H2,1H3,(H,13,14)

InChI Key

VXGQDXOYFHUDGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1CCC2CC2)C(=O)O

Origin of Product

United States

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